molecular formula C6H8N2O2 B1582039 Methyl 1H-imidazol-1-ylacetate CAS No. 25023-22-7

Methyl 1H-imidazol-1-ylacetate

Cat. No. B1582039
CAS RN: 25023-22-7
M. Wt: 140.14 g/mol
InChI Key: MENQOXBTQWXPJA-UHFFFAOYSA-N
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Description

“Methyl 1H-imidazol-1-ylacetate” is a versatile chemical compound used in scientific research. It has a molecular formula of C6H8N2O2 . Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science, contributing to advancements in diverse fields.


Synthesis Analysis

Imidazoles, including “Methyl 1H-imidazol-1-ylacetate”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazol-1-ylacetate” is characterized by its molecular formula C6H8N2O2 . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Field : Organic Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
    • Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
    • Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
  • Anti-tubercular Activity

    • Field : Medicinal Chemistry
    • Application : Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity .
    • Method : Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
    • Results : The specific results of this study were not provided in the source .
  • Ionic Liquid Precursor

    • Field : Industrial Chemistry
    • Application : 1-Methylimidazole is used as a precursor for the synthesis of some ionic liquids .
    • Method : The specific methods for using 1-Methylimidazole as a precursor for ionic liquids are not provided in the source .
    • Results : The specific results of this application were not provided in the source .
  • Donor Properties

    • Field : Organic Chemistry
    • Application : 1-Methylimidazole has been used to mimic aspects of diverse imidazole-based biomolecules .
    • Method : The specific methods for using 1-Methylimidazole to mimic imidazole-based biomolecules are not provided in the source .
    • Results : The specific results of this application were not provided in the source .
  • Synthesis of Pyrrole-Imidazole Polyamides

    • Field : Polymer Chemistry
    • Application : 1-Methylimidazole is used as the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .
    • Method : The specific methods for using 1-Methylimidazole to synthesize pyrrole-imidazole polyamides are not provided in the source .
    • Results : The specific results of this application were not provided in the source .
  • Base in Organic Synthesis
    • Field : Organic Chemistry
    • Application : 1-Methylimidazole is used as a base in organic synthesis .
    • Method : The specific methods for using 1-Methylimidazole as a base in organic synthesis are not provided in the source .
    • Results : The specific results of this application were not provided in the source .

Future Directions

Imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

methyl 2-imidazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQOXBTQWXPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339622
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-imidazol-1-ylacetate

CAS RN

25023-22-7
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, combined 1.0 g of imidazole (14.7 mmol) with 824 mg of potassium hydroxide (14.7 mmol), 2.0 g of potassium carbonate (14.7 mmol) and 82 mg of benzyltriethylammonium chloride (7.34 mmol) in 40 ml of CH2Cl2. Added 695 μl of methylbromoacetate. Reaction is stirred at room temperature for 3 hours. Filtered off solids, rinsed with CH2Cl2, and evaporated the filtrate under reduced pressure to give colorless oil. Product is purified by flash chromatography on a Biotage Flash 40 (Eluent: 95:5 CH2Cl2/CH3OH), yielding 300 mg of a white solid (27%). 1H NMR (400 MHz, CD3OD) δ 3.75 (3H, s), 4.91 (2H, s), 6.96 (1H, s), 7.10 (1H, s), 7.64 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
695 μL
Type
reactant
Reaction Step Four
Quantity
82 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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